

# Introduction: The Strategic Importance of Sterically Hindered Amino Acids

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## Compound of Interest

**Compound Name:** (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine

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In the landscape of peptide chemistry and drug discovery, the rational design of peptide analogs with enhanced potency, selectivity, and metabolic stability is paramount. Unnatural amino acids are critical tools in this endeavor, offering novel side-chain functionalities and conformational constraints. Among these, **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine** stands out as a highly valuable building block. The strategic placement of two methyl groups on the phenolic ring of tyrosine introduces significant steric hindrance, which can restrict the conformational freedom of the peptide backbone and modulate interactions with biological targets.

This modification has proven particularly effective in the field of opioid receptor ligands, where replacing the N-terminal tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) often leads to a dramatic increase in affinity and efficacy, particularly at the mu-opioid receptor (MOR).<sup>[1][2]</sup> The compound is also a key building block for mixed mu-delta opioid ligands like Eluxadoline, a treatment for irritable bowel syndrome.<sup>[1]</sup>

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine**. As a fully protected derivative, with the  $\alpha$ -amino group masked by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl protected by a benzyl (Bzl) group, it is perfectly suited for incorporation into peptide sequences using the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.<sup>[3]</sup> We will explore its physicochemical characteristics, provide detailed experimental protocols for its

synthesis and use, and offer insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

## Core Chemical and Physical Properties

The precise identity and purity of **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine** are foundational to its successful application. The data below are compiled from reliable chemical supplier databases and peer-reviewed literature.

### Structural and General Data

Property	Value	Reference(s)
IUPAC Name	(2S)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-[(tert-butoxycarbonyl)amino]propanoic acid	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	945669-52-3	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>23</sub> H <sub>29</sub> NO <sub>5</sub>	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	399.49 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
MDL Number	MFCD05863883	<a href="#">[4]</a> <a href="#">[6]</a>

### Chemical Structure

(S)-O-Benzyl-N-Boc-2,6-dimethyl Tyrosine

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Caption: Chemical structure of the title compound.

### Physicochemical and Safety Data

Property	Value	Reference(s)
Appearance	White to Yellow Solid	<a href="#">[4]</a>
Purity	Typically ≥96%	<a href="#">[4]</a>
Storage	Room temperature, store in a dry place	<a href="#">[4]</a>
Safety Information	Details	Reference(s)
Signal Word	Warning	<a href="#">[4]</a>
Pictogram	GHS07 (Exclamation Mark)	<a href="#">[4]</a>
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	<a href="#">[4]</a>
Precautionary Statements	P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[4]</a>

## Synthesis and Spectroscopic Characterization

The synthesis of this unnatural amino acid is a multi-step process that requires careful control of reaction conditions. While various synthetic routes exist for the core 2',6'-dimethyl-L-tyrosine (Dmt) structure, we present a robust and modern approach based on a microwave-assisted Negishi coupling, followed by a standard benzylation reaction.[\[1\]](#)[\[2\]](#)

## Synthetic Workflow

The overall strategy involves three key stages:

- Preparation of the Organozinc Reagent: Starting from Boc-L-iodophenylalanine methyl ester.
- Negishi Cross-Coupling: Reaction of the organozinc intermediate with an appropriate substituted phenol to form the dimethylated tyrosine core.
- Saponification and Benzylation: Hydrolysis of the methyl ester followed by protection of the phenolic hydroxyl group.

Caption: Synthetic workflow for the target compound.

## Experimental Protocol: Synthesis

This protocol is adapted from the expedient synthesis of the Dmt core developed by Reid et al. [1], followed by a standard benzylation procedure.[7]

### Step 1: Synthesis of Boc-2',6'-dimethyl-L-tyrosine methyl ester (2a)

- To a dry reaction vessel, add Zinc dust and a catalytic amount of iodine ( $I_2$ ).
- Add a solution of Boc-L-iodophenylalanine methyl ester (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF). Stir the mixture vigorously.
- Once the organozinc reagent has formed (indicated by a color change), quickly add the palladium catalyst  $Pd_2(dba)_3$  (0.05 eq.), the ligand SPhos (0.1 eq.), and 3,5-dimethyl-4-iodophenol (1.2 eq.).
- Seal the vessel and place it in a microwave reactor. Irradiate at 110 °C for 2 hours.
- After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.
- Wash the organic layer with saturated sodium thiosulfate, water, and brine.
- Dry the organic phase over anhydrous  $MgSO_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired methyl ester.

### Step 2: Saponification to Boc-2',6'-dimethyl-L-tyrosine (3a)

- Dissolve the purified methyl ester from Step 1 in a 1:1 mixture of Tetrahydrofuran (THF) and water.
- Add Lithium Hydroxide (LiOH, ~5 equivalents) and stir the solution at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Acidify the reaction mixture to pH 3-4 with a cold 1M HCl solution.
- Extract the product with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , and concentrate in vacuo to yield the carboxylic acid, which is often used without further purification.

### Step 3: O-Benzylation

- Dissolve the Boc-2',6'-dimethyl-L-tyrosine from Step 2 (1 eq.) in methanol.
- Add sodium methoxide solution (2.1 eq.) followed by benzyl bromide (1.4 eq.).[\[7\]](#)
- Stir the mixture at 40 °C for 3-5 hours, monitoring by TLC.
- Upon completion, add water and neutralize with hydrochloric acid to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine**.

## Spectroscopic Characterization

Structural confirmation is typically achieved using NMR spectroscopy. While a published spectrum for this specific compound is not readily available, the expected chemical shifts can be reliably predicted by analyzing its structural components and comparing them to similar molecules like Boc-Tyr(Bzl)-OH.[\[8\]](#)[\[9\]](#)

Expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ )

<sup>1</sup> H NMR Assignment	Expected Shift ( $\delta$ , ppm)	<sup>13</sup> C NMR Assignment	Expected Shift ( $\delta$ , ppm)
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~1.42 (s, 9H)	C=O (Carboxyl)	~176.0
-CH <sub>3</sub> (Aromatic)	~2.20 (s, 6H)	C=O (Boc)	~155.5
$\beta$ -CH <sub>2</sub>	~3.05 (m, 2H)	Aromatic Quaternary	~155.0, ~138.0, ~137.0
$\alpha$ -CH	~4.55 (m, 1H)	Aromatic CH	~130.5, ~128.6, ~128.0, ~127.5
NH (Amide)	~5.00 (d, 1H)	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~80.2
-O-CH <sub>2</sub> -Ph (Benzyl)	~5.05 (s, 2H)	-O-CH <sub>2</sub> -Ph (Benzyl)	~70.0
Aromatic H	6.80 - 7.45 (m, 7H)	$\alpha$ -CH	~54.0
COOH	~10-12 (br s, 1H)	$\beta$ -CH <sub>2</sub>	~37.0
C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~28.3		
-CH <sub>3</sub> (Aromatic)	~19.5		

## Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine** is as a building block in SPPS, specifically using the Boc/Bzl protection strategy. This method, pioneered by Merrifield, relies on differential acid lability for deprotection steps.[\[10\]](#)

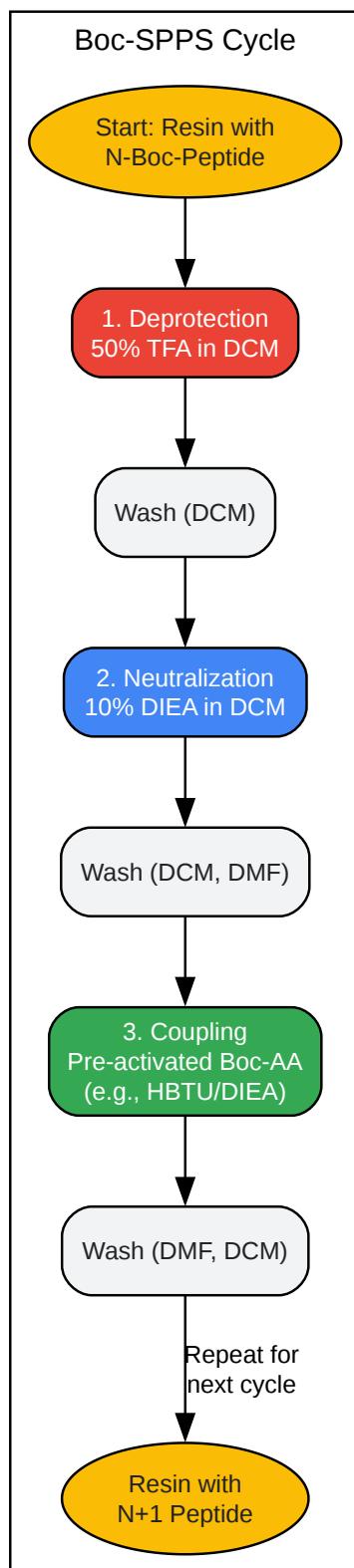
## The Boc/Bzl Strategy

- $\alpha$ -Protection (Temporary): The Boc group is used for the temporary protection of the  $\alpha$ -amino group. It is stable to the coupling conditions but is readily cleaved by moderate acids, such as 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[\[3\]](#)
- Side-Chain Protection (Permanent): The Benzyl (Bzl) group protecting the phenolic hydroxyl is stable to the repetitive TFA treatments used to remove the Boc group. It requires a much stronger acid, typically anhydrous Hydrogen Fluoride (HF), for cleavage during the final step

of releasing the completed peptide from the resin.[\[10\]](#) This differential lability is the cornerstone of the strategy.

## Boc-SPPS Cycle Workflow

The incorporation of the amino acid into a growing peptide chain on a solid support follows a well-defined cycle.



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Caption: A typical cycle in Boc/Bzl solid-phase peptide synthesis.

## Experimental Protocol: Coupling Cycle

This protocol outlines a single manual coupling cycle for adding **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine** to a peptide-resin.[10][11]

Assumptions: The synthesis starts with a deprotected amino group on the resin-bound peptide chain ( $\text{H}_2\text{N-peptide-resin}$ ).

- Amino Acid Activation:
  - In a separate vessel, dissolve **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine** (3-4 equivalents relative to resin loading) and a coupling agent like HBTU (0.98 eq. relative to the amino acid) in DMF.
  - Add N,N-diisopropylethylamine (DIEA) (2 eq. relative to the amino acid) to the solution and allow it to pre-activate for 2-5 minutes.
- Coupling:
  - Add the activated amino acid solution to the vessel containing the washed and neutralized peptide-resin.
  - Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
- Monitoring:
  - Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
- Washing:
  - Drain the reaction solution.
  - Thoroughly wash the peptide-resin to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x).
- Deprotection (for the next cycle):

- Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the  $\text{N}\alpha\text{-Boc}$  group.
- Drain and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x) to prepare for the next coupling cycle.[11]

## Safety and Handling

As a fine chemical, **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine** requires careful handling in a laboratory setting.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine** is a sophisticated and powerful tool for the modern peptide chemist. Its unique sterically hindered structure provides a means to enforce specific peptide conformations, leading to analogs with superior biological activity. As a fully protected derivative tailored for the robust Boc/Bzl SPPS strategy, it offers a reliable pathway for incorporation into complex peptide targets. Understanding its chemical properties, synthesis, and proper application is key to unlocking its full potential in the design and development of next-generation peptide therapeutics.

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